4-Amino-1-(methylsulfonyl)butan-2-ol
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Overview
Description
4-Amino-1-(methylsulfonyl)butan-2-ol is an organic compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl group attached to a butane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(methylsulfonyl)butan-2-ol typically involves the reaction of 4-aminobutan-2-ol with methylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(methylsulfonyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Amino-1-(methylsulfonyl)butan-2-one.
Reduction: 4-Amino-1-(methylsulfonyl)butane.
Substitution: 4-Amino-1-(methylsulfonyl)butan-2-chloride.
Scientific Research Applications
4-Amino-1-(methylsulfonyl)butan-2-ol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-(methylsulfonyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutan-2-ol: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
1-Amino-4-(methylsulfanyl)butan-2-ol: Contains a methylsulfanyl group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
4-Amino-1-(methylsulfonyl)butan-2-ol is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and allows for a wider range of chemical modifications compared to similar compounds .
Properties
Molecular Formula |
C5H13NO3S |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
4-amino-1-methylsulfonylbutan-2-ol |
InChI |
InChI=1S/C5H13NO3S/c1-10(8,9)4-5(7)2-3-6/h5,7H,2-4,6H2,1H3 |
InChI Key |
VVFUUFFGXWCJLN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(CCN)O |
Origin of Product |
United States |
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